

5-Fluoro-2-methoxyisonicotinaldehyde CAS number 884495-12-9

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Compound of Interest

Compound Name:	5-Fluoro-2-methoxyisonicotinaldehyde
Cat. No.:	B1437302

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Introduction: The Strategic Value of Fluorinated Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs. Its nitrogen heteroatom imparts unique physicochemical properties, including improved solubility and the ability to form key hydrogen bonds with biological targets. The strategic incorporation of fluorine into such scaffolds has become a cornerstone of modern drug design.^[1] Fluorine's high electronegativity and small atomic radius can profoundly influence a molecule's electronic distribution, lipophilicity, metabolic stability, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.^{[2][3]}

5-Fluoro-2-methoxyisonicotinaldehyde (CAS 884495-12-9) emerges as a valuable building block by combining three critical functionalities on a pyridine-4-carbaldehyde core:

- A Pyridine Core: Provides a foundational structure with inherent bioactivity.
- A Fluoro Group: Acts as a powerful modulator of electronic properties and metabolic stability.
^[3]
- A Methoxy Group: Positioned ortho to the nitrogen, it influences the ring's electronics and provides a potential metabolic site or steric element.

- An Aldehyde Handle: A versatile functional group for a vast array of chemical transformations, enabling the construction of more complex molecular architectures.

This combination makes the molecule a high-potential starting material for developing novel compounds in diverse therapeutic areas.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, its key properties can be summarized from supplier data and predicted based on its structure.

Property	Value	Source
CAS Number	884495-12-9	[4] [5]
Molecular Formula	C ₇ H ₆ FNO ₂	[4]
Molecular Weight	155.13 g/mol	[4]
Appearance	White to off-white solid (Typical)	N/A
Purity	≥98% (Typical from commercial suppliers)	[4]
IUPAC Name	5-fluoro-2-methoxypyridine-4- carbaldehyde	[6]

Spectroscopic Data (Predicted):

- ¹H NMR: Protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), with couplings influenced by the fluorine atom. The methoxy group would present as a singlet around δ 3.9-4.1 ppm, and the aldehyde proton would be a highly deshielded singlet near δ 9.8-10.2 ppm.
- ¹³C NMR: The carbonyl carbon of the aldehyde would be highly deshielded (>185 ppm). Aromatic carbons would appear in the 110-165 ppm range, with the carbon directly bonded to fluorine showing a large C-F coupling constant.

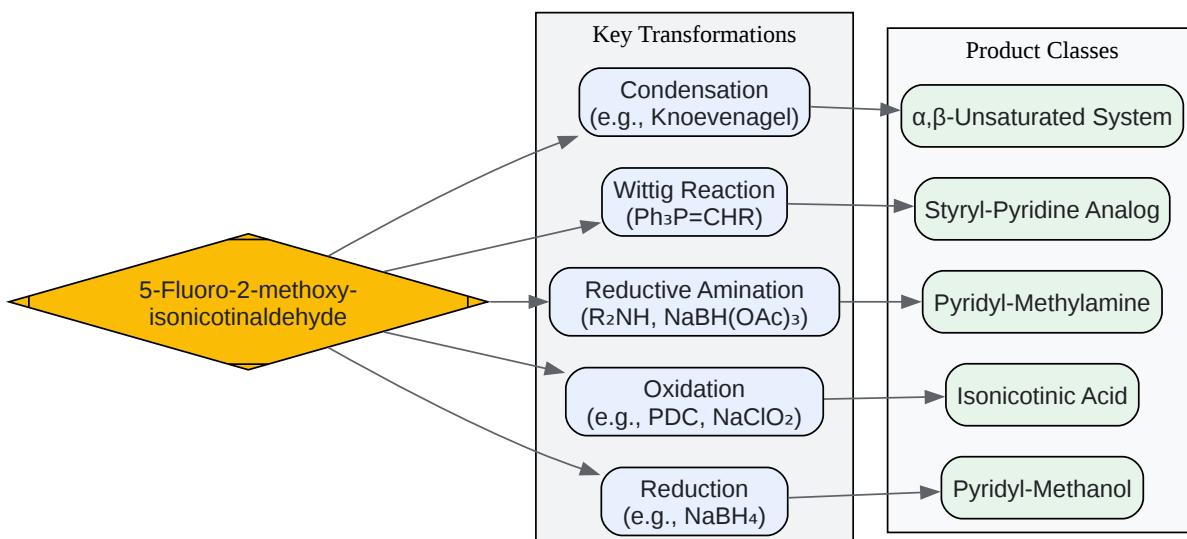
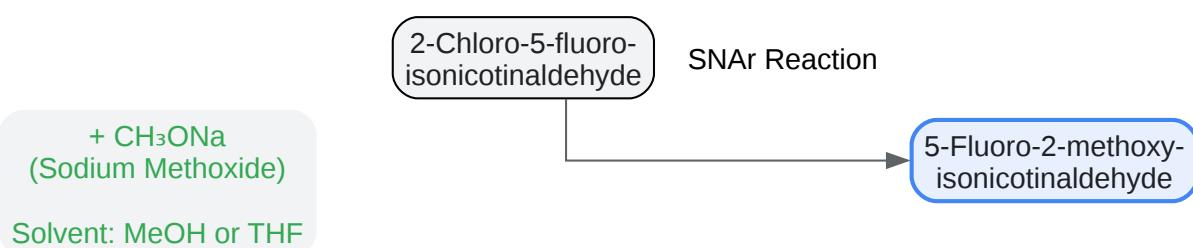
- ^{19}F NMR: A singlet or doublet (due to coupling with H-6) is expected in the typical range for aryl fluorides.
- IR Spectroscopy: Key stretches would include the C=O of the aldehyde ($\sim 1700\text{-}1720\text{ cm}^{-1}$), C-F stretch ($\sim 1200\text{-}1250\text{ cm}^{-1}$), and C-O-C stretch of the methoxy group ($\sim 1020\text{-}1050\text{ cm}^{-1}$ and $\sim 1225\text{-}1275\text{ cm}^{-1}$).[7]

Synthesis Strategy: A Mechanistic Approach

A definitive, peer-reviewed synthesis for **5-Fluoro-2-methoxyisonicotinaldehyde** is not readily available in the literature. However, a logical and efficient synthetic route can be proposed based on established principles of pyridine chemistry, specifically the Nucleophilic Aromatic Substitution (SNAr) reaction.

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which facilitates nucleophilic attack.[8][9] This effect is most pronounced at the 2- (ortho) and 4- (para) positions, as the negative charge of the reaction intermediate can be delocalized onto the nitrogen atom, providing significant stabilization.[10][11]

A plausible synthetic pathway would involve the selective methylation of a di-halogenated precursor, such as 2-Chloro-5-fluoroisonicotinaldehyde.



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